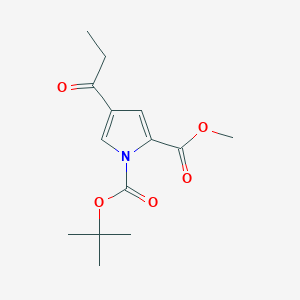
2-Chloro-4-nitrothiobenzamide
Vue d'ensemble
Description
2-Chloro-4-nitrothiobenzamide is a chemical compound with the molecular formula C7H5ClN2O2S . It has a molecular weight of 216.65 g/mol.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 216.65 g/mol. Further details about its melting point, boiling point, and density are not available in the search results.Mécanisme D'action
Target of Action
Related compounds such as quinazoline-based pyrimidodiazepines have been shown to interact with dna and have anticancer activity .
Mode of Action
Similar compounds have been shown to interact with dna, potentially through intercalation or groove binding .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been shown to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Result of Action
Related compounds have shown anticancer activity, suggesting that 2-chloro-4-nitrothiobenzamide may also have potential therapeutic effects .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Chloro-4-nitrothiobenzamide in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is easy to synthesize and use. Additionally, this compound is a versatile reagent, and it can be used in a variety of different reactions. However, this compound is a relatively unstable compound, and it can be difficult to store and handle. Additionally, this compound is a toxic compound, and it should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 2-Chloro-4-nitrothiobenzamide. One potential direction is the development of new materials, such as nanomaterials, using this compound as a catalyst. Additionally, this compound could be used in the development of new drugs and in the synthesis of new organic compounds. Another potential direction is the further study of the biochemical and physiological effects of this compound. Finally, this compound could be used in the development of new catalysts and reagents for use in laboratory experiments.
Applications De Recherche Scientifique
Biotechnologie environnementale : Dégradation des polluants
Le 2-chloro-4-nitrothiobenzamide peut être impliqué dans la dégradation des polluants environnementaux. Des composés similaires, comme le 2-chloro-4-nitrophénol, sont dégradés par certaines bactéries via des voies spécifiques, telles que la voie du 1,2,4-benzènetriol . Ce processus est crucial pour réduire l'impact des polluants dangereux qui ont été introduits dans l'environnement par les activités humaines.
Applications pharmaceutiques : Agent antiviral et anticancéreux
Le composé a des applications potentielles dans l'industrie pharmaceutique comme ingrédient actif dans les médicaments. Il pourrait être exploré comme une nouvelle thérapie pour les maladies d'immunodéficience en raison de ses propriétés antivirales et anticancéreuses . Cette application est particulièrement importante compte tenu de la recherche continue de traitements plus efficaces pour ces affections.
Chimie supramoléculaire : Ingénierie cristalline
Dans le domaine de la chimie supramoléculaire, le this compound pourrait être utilisé en ingénierie cristalline pour concevoir des structures solides stables à l'état solide basées sur des interactions non covalentes . Cela a des implications pour le développement de nouveaux matériaux aux propriétés chimiques et physiques potentiellement utiles.
Chimie analytique : Intermédiaires de synthèse chimique
Ce composé sert d'intermédiaire dans la synthèse chimique de divers pesticides, colorants et produits pharmaceutiques. Son rôle dans le processus de synthèse est essentiel pour la production de ces produits chimiques importants .
Sciences de l'environnement : Étude de la dégradation microbienne
L'étude de la dégradation microbienne de composés similaires peut accroître notre compréhension de la diversité catabolique de la dégradation microbienne. Ces connaissances peuvent être appliquées à des stratégies de remédiation environnementale .
Biologie moléculaire : Études d'expression génique
Les études d'expression génique liées aux voies de dégradation de composés similaires peuvent fournir des informations sur les mécanismes moléculaires que les bactéries utilisent pour décomposer les polluants environnementaux. Cela peut conduire au développement de micro-organismes génétiquement modifiés à des fins de biorémédiation .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-nitrothiobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with flavin-dependent monooxygenases, which catalyze the conversion of substrates through oxidation reactions . These interactions are crucial for the compound’s biochemical activity and its role in various metabolic pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic processes and cell signaling . Additionally, it has been observed to affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as flavin-dependent monooxygenases, and inhibits their activity, leading to alterations in metabolic pathways . Additionally, it can activate certain signaling pathways by interacting with receptor proteins, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on cellular function and overall health . Toxic effects at high doses include alterations in liver and kidney function, as well as changes in metabolic activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those catalyzed by flavin-dependent monooxygenases . These enzymes play a crucial role in the compound’s metabolism, leading to the formation of specific metabolites. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions are essential for the compound’s localization and accumulation in specific cellular compartments. The compound’s transport and distribution affect its biochemical activity and overall impact on cellular function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization within cells is crucial for its biochemical interactions and overall impact on cellular processes .
Propriétés
IUPAC Name |
2-chloro-4-nitrobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-6-3-4(10(11)12)1-2-5(6)7(9)13/h1-3H,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEACOALXBAQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-{[(tert-butoxycarbonyl)(2-chloroethyl)amino]sulfonyl}-4-piperidinecarboxylate](/img/structure/B1388155.png)





![6-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B1388165.png)

![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide](/img/structure/B1388169.png)




